molecular formula C18H26N6 B2805367 3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380141-91-1

3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2805367
CAS No.: 2380141-91-1
M. Wt: 326.448
InChI Key: IVWLKIVEPWSIFW-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6-tert-butylpyridazine with piperazine under specific conditions to form an intermediate, which is then reacted with 5-ethylpyrimidine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5-ethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-5-14-12-19-17(20-13-14)24-10-8-23(9-11-24)16-7-6-15(21-22-16)18(2,3)4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWLKIVEPWSIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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